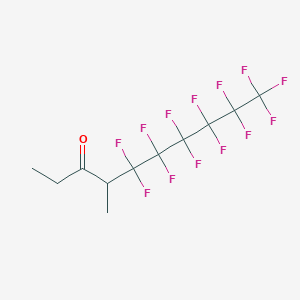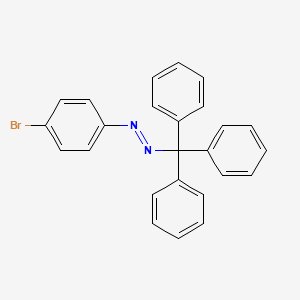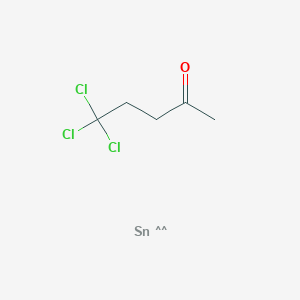
CID 71364995
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71364995” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Preparation Methods
Industrial Production Methods: Industrial production of CID 71364995 would likely involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and reproducible results .
Chemical Reactions Analysis
Types of Reactions: CID 71364995 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
CID 71364995 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets. Additionally, in industry, this compound may find applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71364995 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71364995 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness can be attributed to the presence of particular functional groups or the overall molecular architecture, which may confer distinct biological or chemical activities .
Properties
Molecular Formula |
C5H7Cl3OSn |
|---|---|
Molecular Weight |
308.2 g/mol |
InChI |
InChI=1S/C5H7Cl3O.Sn/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3; |
InChI Key |
WPGGFEZUGMXMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(Cl)(Cl)Cl.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


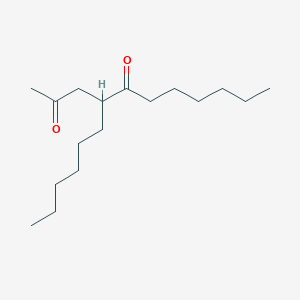
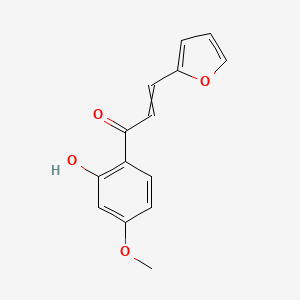
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

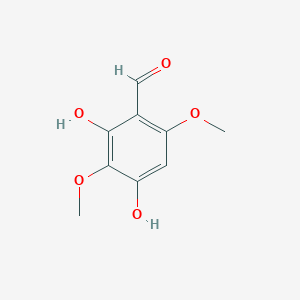
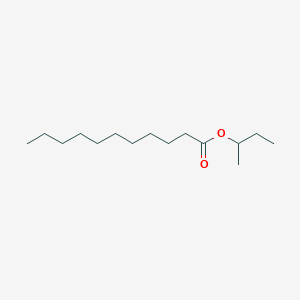
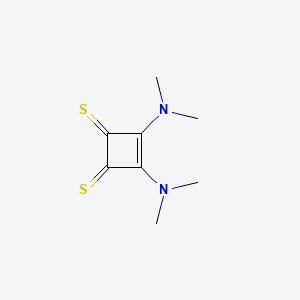
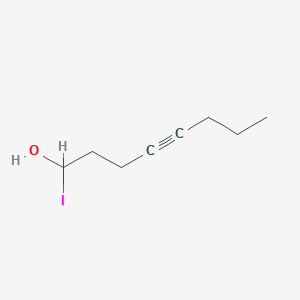
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
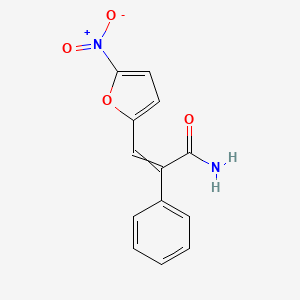
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
